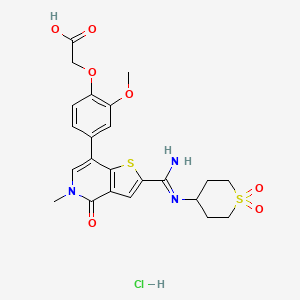

PROTAC BRD9-binding moiety 1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O7S2.ClH/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14;/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHQBFXRODFSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to PROTAC BRD9-Binding Moiety 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the mechanism of action of PROTAC BRD9-binding moiety 1 hydrochloride, a key component in the development of targeted protein degraders for the bromodomain-containing protein 9 (BRD9). We will dissect the molecular intricacies of how this moiety, when incorporated into a Proteolysis Targeting Chimera (PROTAC), hijacks the cell's natural protein disposal machinery to selectively eliminate BRD9, a protein implicated in various cancers. This document moves beyond a simple recitation of facts to provide a causal understanding of the experimental choices and validation systems that underpin our knowledge of this powerful therapeutic modality.

Introduction to BRD9 and the Rationale for Targeted Degradation

Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, acting as an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins. This recognition is a critical step in the regulation of gene transcription. BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, and its dysregulation has been linked to the progression of several cancers, including synovial sarcoma and acute myeloid leukemia.

Traditional therapeutic approaches have focused on developing small molecule inhibitors that block the binding activity of the BRD9 bromodomain. However, these inhibitors often require high and sustained occupancy to be effective, which can lead to off-target effects and the development of drug resistance. Targeted protein degradation using PROTACs offers a paradigm shift from an occupancy-driven to an event-driven mechanism. By catalytically inducing the degradation of the entire BRD9 protein, PROTACs can achieve a more profound and durable biological effect at lower concentrations, potentially overcoming the limitations of traditional inhibitors.

The Core of the Technology: this compound

This compound is the hydrochloride salt of a high-affinity ligand for the BRD9 bromodomain. Its chemical structure, as defined by its SMILES string, is O=C(O)COC1=CC=C(C2=CN(C)C(C3=C2SC(C(NC(CC4)CCS4(=O)=O)=N)=C3)=O)C=C1OC.Cl. This moiety serves as the "warhead" of a BRD9-targeting PROTAC, responsible for selectively engaging the BRD9 protein.

Physicochemical Properties

The properties of the complete PROTAC molecule, which includes this moiety, a linker, and an E3 ligase-binding ligand, are critical for its overall efficacy. While PROTACs often fall into the "beyond Rule of Five" chemical space due to their larger size, careful optimization of their physicochemical properties is essential for achieving desirable cell permeability and oral bioavailability. The hydrochloride salt form of the BRD9-binding moiety generally enhances its aqueous solubility and stability.

| Property | Value | Source |

| Chemical Formula | C23H26ClN3O7S2 | [1][2] |

| Molecular Weight | 556.05 g/mol | [1][2] |

| CAS Number | 2448414-41-1 | [1] |

| Solubility | The hydrochloride salt form generally has enhanced water solubility. | [3] |

| Permeability | Generally, PROTACs have challenges with permeability due to their size, but optimization can lead to orally bioavailable compounds. | [4] |

Mechanism of Action: A Step-by-Step Breakdown

The PROTAC incorporating the BRD9-binding moiety 1 orchestrates a sequence of intracellular events culminating in the selective degradation of BRD9. This process is a testament to the elegant hijacking of the cell's ubiquitin-proteasome system (UPS).

Hijacking the Ubiquitin-Proteasome System

The UPS is the primary cellular machinery for degrading damaged or unwanted proteins. It involves a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a target protein, marking it for destruction by the proteasome. PROTACs exploit this system by bringing a target protein and an E3 ubiquitin ligase into close proximity.

The PROTAC containing the BRD9-binding moiety 1 has been shown to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[5][6]

The Ternary Complex: The Heart of the Matter

The cornerstone of PROTAC action is the formation of a ternary complex, a transient structure composed of the BRD9 protein, the PROTAC molecule, and the CRBN E3 ligase.

Caption: Formation of the BRD9-PROTAC-CRBN ternary complex.

The stability and conformation of this ternary complex are critical determinants of the efficiency of the subsequent ubiquitination step. The linker connecting the BRD9-binding moiety and the CRBN ligand plays a crucial role in optimizing the geometry of this complex.

Ubiquitination and Proteasomal Degradation

Once the ternary complex is formed, the CRBN E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to accessible lysine residues on the surface of the BRD9 protein. The polyubiquitinated BRD9 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can participate in another cycle of degradation, highlighting its catalytic nature.

Caption: The catalytic cycle of BRD9 degradation mediated by a PROTAC.

Experimental Validation: A Guide to Key Assays

The characterization of a BRD9 PROTAC requires a suite of biochemical and cellular assays to validate each step of its mechanism of action.

BRD9 Binding Affinity

Objective: To determine the binding affinity of the PROTAC's BRD9-binding moiety to the BRD9 bromodomain.

Methodology: Isothermal Titration Calorimetry (ITC)

-

Protein Preparation: Purify recombinant human BRD9 bromodomain.

-

Ligand Preparation: Prepare a solution of the PROTAC or the isolated BRD9-binding moiety in the same buffer as the protein.

-

Titration: Load the protein into the sample cell of the ITC instrument and the ligand into the injection syringe.

-

Data Acquisition: Perform a series of small injections of the ligand into the protein solution while measuring the heat change associated with binding.

-

Data Analysis: Fit the resulting binding isotherm to a suitable model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Ternary Complex Formation

Objective: To demonstrate and quantify the formation of the BRD9-PROTAC-CRBN ternary complex.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Reagent Preparation:

-

Label purified BRD9 protein with a donor fluorophore (e.g., terbium cryptate).

-

Label purified CRBN-DDB1 complex with an acceptor fluorophore (e.g., d2).

-

Prepare serial dilutions of the PROTAC.

-

-

Assay Procedure:

-

In a microplate, combine the labeled BRD9, labeled CRBN-DDB1, and the PROTAC at various concentrations.

-

Incubate to allow for complex formation.

-

-

Data Acquisition: Measure the TR-FRET signal (ratio of acceptor to donor emission) using a plate reader. An increase in the TR-FRET signal indicates proximity of the donor and acceptor fluorophores, confirming ternary complex formation.

-

Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed with PROTACs, where at high concentrations, the formation of binary complexes (PROTAC-BRD9 and PROTAC-CRBN) is favored over the ternary complex.

Cellular BRD9 Degradation

Objective: To measure the dose- and time-dependent degradation of endogenous BRD9 in cells.

Methodology: Western Blotting

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a human acute myeloid leukemia cell line like MOLM-13).

-

Treat the cells with a range of concentrations of the BRD9 PROTAC for various time points.

-

-

Protein Extraction: Lyse the cells to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for BRD9.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

-

Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative amount of BRD9 protein in each sample. Calculate the DC50 (the concentration at which 50% of the protein is degraded).

Downstream Functional Effects

Objective: To assess the biological consequences of BRD9 degradation.

Methodology: Cell Viability/Proliferation Assay

-

Cell Seeding: Seed cancer cells known to be dependent on BRD9 (e.g., synovial sarcoma or AML cell lines) in a multi-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the BRD9 PROTAC.

-

Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 72 hours).

-

Viability Measurement: Add a reagent such as CellTiter-Glo® that measures ATP levels as an indicator of cell viability.

-

Data Analysis: Measure the luminescence and plot cell viability against the PROTAC concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Therapeutic Implications

Degradation of BRD9 has been shown to impact several key signaling pathways involved in cancer progression. As a component of the SWI/SNF complex, BRD9 plays a role in regulating the expression of genes involved in cell cycle progression, apoptosis, and cellular differentiation. For instance, in certain cancers, BRD9 has been shown to be a critical regulator of oncogenic transcription factors like MYC. By degrading BRD9, PROTACs can effectively downregulate these oncogenic pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Impact of BRD9 degradation on downstream signaling pathways.

The selective degradation of BRD9 by PROTACs represents a promising therapeutic strategy for cancers that are dependent on its function. The continued development and characterization of molecules like those containing the this compound will be instrumental in advancing this new class of medicines.

References

-

Remillard, D., Buckley, D. L., Paulk, J., Brien, G. L., Sonnett, M., Seo, H.-S., Dastjerdi, S., Wühr, M., Dhe-Paganon, S., Armstrong, S. A., & Bradner, J. E. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. Angewandte Chemie International Edition, 56(21), 5738–5743. [Link]

-

This compound. Immunomart. [Link]

-

PROTAC® Optimization Kit for BRD9-Cereblon Binding. BPS Bioscience. [Link]

-

Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas. (2023, June 7). [Link]

-

Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2025, June 29). National Institutes of Health. [Link]

-

PROTACs for BRDs proteins in cancer therapy: a review. (2022, June 14). National Institutes of Health. [Link]

-

Design and characterization of thienopyridinone BRD9-targeted... - ResearchGate. [Link]

-

(PDF) Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? (2025, October 13). ResearchGate. [Link]

-

Design and optimization of BRD9 PROTACs. - ResearchGate. [Link]

-

Physicochemical Properties and in Vitro Potencies of 1 - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PROTAC BRD9-binding moiety 1 hydrochloride

This guide provides a comprehensive technical overview of PROTAC BRD9-binding moiety 1 hydrochloride, a key chemical tool for researchers in targeted protein degradation. We will delve into its structure, physicochemical properties, and mechanism of action, supported by detailed experimental protocols and field-proven insights for its application in drug discovery and development.

Introduction: The Convergence of PROTAC Technology and BRD9 Biology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the degradation of target proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[2][3]

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[4][5] By recognizing acetylated lysine residues on histones, BRD9 plays a pivotal role in regulating gene expression.[5] Its dysregulation has been implicated in several malignancies, including synovial sarcoma and acute myeloid leukemia, making it a compelling therapeutic target.[4][6]

This guide focuses on This compound , a molecule designed to recruit BRD9 for degradation. This compound serves as a foundational tool for investigating the biological consequences of BRD9 removal and as a scaffold for developing more potent and selective BRD9-targeting therapeutics.

Molecular Profile and Physicochemical Properties

This compound is the result of a rational design strategy, linking a known BRD9 inhibitor with a ligand for the Cereblon (CRBN) E3 ligase.[7] The hydrochloride salt form is often utilized to improve aqueous solubility and stability, which are critical parameters for reliable experimental outcomes.[8]

Chemical Structure

-

Chemical Name: (3-Chloro-5-methylsulfonylphenyl)methyl 2-(3-sulfamoylbenzoyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

-

CAS Number: 2448414-41-1[9]

-

Molecular Formula: C₂₃H₂₆ClN₃O₇S₂[9]

-

Molecular Weight: 556.05 g/mol [9]

-

SMILES Representation: O=C(O)COC1=CC=C(C2=CN(C)C(C3=C2SC(C(NC(CC4)CCS4(=O)=O)=N)=C3)=O)C=C1OC.Cl[10][11]

Physicochemical Data Summary

For drug development professionals, understanding the physicochemical properties of a molecule is paramount for predicting its behavior in biological systems. Below is a summary of key properties for PROTAC BRD9-binding moiety 1.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 556.05 g/mol | Within the typical range for PROTACs, which are larger than traditional small molecules.[6] |

| cLogP (Predicted) | ~3.5 - 4.5 | Indicates moderate lipophilicity, influencing cell permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~150 Ų | A key predictor of membrane permeability; values in this range are common for PROTACs.[6] |

| Hydrogen Bond Donors | 3 | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 9 | Affects solubility and the potential for off-target interactions. |

| Aqueous Solubility | ≥ 2.5 mg/mL in H₂O (with sonication)[10] | The hydrochloride salt enhances water solubility, which is advantageous for in vitro assays. |

| DMSO Solubility | ≥ 20.83 mg/mL in DMSO (with sonication)[10] | High solubility in DMSO allows for the preparation of concentrated stock solutions for cellular and biochemical experiments. |

Mechanism of Action: Orchestrating BRD9 Degradation

The primary mechanism of action for this PROTAC moiety is to induce the selective degradation of BRD9. This process can be broken down into several key steps, as illustrated in the workflow below.

Caption: Workflow for the BRD9-PROTAC-CRBN AlphaScreen assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Dilute recombinant GST-tagged BRD9 and His-tagged CRBN/DDB1 complex to their final working concentrations in the assay buffer.

-

-

Assay Plate Setup:

-

In a 384-well plate, add 5 µL of the PROTAC dilutions.

-

Add 5 µL of the protein mixture to each well.

-

Include controls: no PROTAC (maximum signal) and no proteins (background).

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow for complex formation.

-

-

Bead Addition:

-

Prepare a mixture of Glutathione Donor beads and Anti-His Acceptor beads in the assay buffer.

-

Add 10 µL of the bead mixture to each well.

-

-

Final Incubation:

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Expected Results: A bell-shaped dose-response curve is characteristic of PROTAC-mediated ternary complex formation, where the signal decreases at high concentrations due to the formation of binary complexes (the "hook effect"). [12]

Cellular BRD9 Degradation Assay (Western Blot)

Western blotting is the gold-standard method to directly visualize and quantify the reduction in cellular BRD9 protein levels following treatment with the PROTAC.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture an appropriate cell line (e.g., MOLM-13, an acute myeloid leukemia cell line) in RPMI-1640 medium supplemented with 10% FBS. [11][13] * Seed cells at a density of 0.5 x 10⁶ cells/mL and treat with a dose range of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD9 (e.g., from Cell Signaling Technology) overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize BRD9 levels to the loading control.

-

Calculate DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.

-

Performance Data: Based on the foundational study by Remillard et al., this moiety is expected to show dose-dependent degradation of BRD9 in sensitive cell lines like MOLM-13. [7]While less potent than optimized degraders like dBRD9, it serves as a crucial proof-of-concept tool.

| Parameter | Expected Value Range | Cell Line | Reference |

| DC₅₀ | 100 nM - 1 µM | MOLM-13 | [7] |

| Dₘₐₓ | >70% | MOLM-13 | [7] |

Antiproliferative Activity (Cell Viability Assay)

To assess the functional consequence of BRD9 degradation, a cell viability assay is performed.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed MOLM-13 or MM.1S cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle-treated controls and calculate the IC₅₀ value.

-

Selectivity and Structure-Activity Relationship (SAR)

Selectivity: An essential attribute of a high-quality chemical probe is its selectivity. While this compound is designed to target BRD9, it is crucial to assess its activity against other bromodomain-containing proteins, particularly the closely related BRD7 and the BET family (BRD2, BRD3, BRD4). [6]The parent inhibitor for this moiety showed good selectivity for BRD9 over other bromodomains, and this selectivity is generally expected to be retained by the PROTAC. [7] Structure-Activity Relationship (SAR): This molecule represents an early stage in the optimization of BRD9 degraders. The foundational work by Remillard et al. demonstrated that modifications to the linker length and composition, as well as the E3 ligase ligand, significantly impact degradation potency. [7]For instance, the evolution to the more optimized dBRD9 involved altering the linker and the BRD9-binding warhead, resulting in a substantial increase in degradation efficiency and cellular potency. [7][14]This iterative design process underscores the importance of linkerology in PROTAC development and provides valuable insights for researchers aiming to create next-generation degraders.

Conclusion and Future Directions

This compound is a valuable tool for the chemical biology and drug discovery communities. It provides a validated starting point for probing the function of BRD9 through targeted degradation. The experimental protocols detailed in this guide offer a robust framework for its characterization and application.

Future research will likely focus on leveraging the structural and mechanistic insights gained from this and other first-generation BRD9 degraders to develop PROTACs with improved oral bioavailability, enhanced selectivity, and tissue-specific degradation profiles. As our understanding of the complex interplay between PROTACs, target proteins, and E3 ligases deepens, the rational design of highly optimized degraders for clinical development becomes increasingly feasible.

References

-

Cambridge Bioscience. (n.d.). PROTAC BRD9-binding moiety 1 (hydrochloride). [Link]

-

MDPI. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

-

Profacgen. (n.d.). Ternary complex formation. [Link]

-

NIH. (2020). Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains. [Link]

-

Immunomart. (n.d.). This compound. [Link]

-

NIH. (2022). An overview of PROTACs: a promising drug discovery paradigm. [Link]

-

ACS Publications. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. [Link]

-

Insight Biotechnology. (n.d.). HY-107445A-1mL by MedChemexpress LLC. [Link]

-

NIH. (2020). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. [Link]

-

PubMed. (2024). Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. [Link]

-

Ma'ayan Lab. (n.d.). BRD9 Gene. [Link]

-

NIH. (2024). Property-based optimisation of PROTACs. [Link]

-

MDPI. (2023). Deciphering Selectivity Mechanism of BRD9 and TAF1(2) toward Inhibitors Based on Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. [Link]

-

ResearchGate. (2022). (PDF) Identification of Selective BRD9 Inhibitor via Integrated Computational Approach. [Link]

-

PubMed. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. [Link]

-

ACS Publications. (2021). Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer. [Link]

-

Semantic Scholar. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. [Link]

-

NIH. (2024). BRD9 Gene - GeneCards | BRD9 Protein | BRD9 Antibody. [Link]

-

NIH. (2021). Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity. [Link]

-

ACS Publications. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. [Link]

-

Creative Biolabs. (n.d.). BRD9-Binding Moiety 1 Hydrochloride. [Link]

-

MedChemExpress. (n.d.). This compound (Chinese). [Link]

-

NIH. (2023). BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma. [Link]

-

bioRxiv. (2025). Selective degradation of BRD9 by a DCAF16-recruiting targeted glue. [Link]

-

ResearchGate. (2017). Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

-

BPS Bioscience. (n.d.). BRD9 (BD1) Inhibitor Screening Assay Kit (Discontinued). [Link]

-

Immunomart. (n.d.). PROTAC BRD9-binding moiety 1. [Link]

-

NIH. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]

-

Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. [Link]

Sources

- 1. atcc.org [atcc.org]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. [PDF] Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. | Semantic Scholar [semanticscholar.org]

- 6. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ubigene.us [ubigene.us]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]

- 12. MM.1S Cells [cytion.com]

- 13. Leibniz Institute DSMZ [dsmz.de]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on PROTAC BRD9-binding moiety 1 hydrochloride for Cancer Research

<

Authored by a Senior Application Scientist

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. This guide provides an in-depth technical overview of PROTAC BRD9-binding moiety 1 hydrochloride, a critical chemical tool for the development of PROTACs aimed at Bromodomain-containing protein 9 (BRD9). As an epigenetic reader, BRD9 is increasingly recognized as a compelling target in oncology. This document will navigate the scientific underpinnings of BRD9 as a cancer target, the mechanism of action of PROTACs, and provide detailed, field-proven methodologies for the synthesis, in vitro, and in vivo evaluation of BRD9-targeting PROTACs derived from this moiety. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with practical insights to empower the advancement of novel cancer therapeutics.

Introduction: The Dawn of Targeted Protein Degradation

For decades, the primary strategy in small molecule drug discovery has been occupancy-driven pharmacology, where a drug binds to a protein's active site to inhibit its function. However, this approach has limitations, particularly for proteins lacking enzymatic activity or well-defined binding pockets, a significant portion of the proteome often deemed "undruggable". Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking alternative that circumvents these challenges.[1][2]

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite structure enables the PROTAC to act as a bridge, bringing the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural disposal system, the 26S proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful and sustained therapeutic effect.

BRD9: A High-Value Target in Oncology

Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of epigenetic readers.[5] It functions as a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[2][3][5][6] By recognizing and binding to acetylated lysine residues on histones, BRD9 plays a crucial role in regulating gene transcription.[5][7]

Dysregulation of BRD9 has been implicated in the pathogenesis of various cancers.[5][6] Overexpression of BRD9 is observed in several malignancies, including acute myeloid leukemia (AML), synovial sarcoma, and malignant rhabdoid tumors, where it promotes cancer cell proliferation and survival.[4][6][7] For instance, in AML, BRD9 has been shown to be a key regulator of oncogenic gene expression programs.[5][7] In certain cancers with mutations in the SMARCB1 subunit of the SWI/SNF complex, cancer cells become dependent on BRD9 for their survival, presenting a clear therapeutic vulnerability.[4] The critical role of BRD9 in driving cancer progression makes it an attractive and compelling target for therapeutic intervention.[5][6]

This compound: The "Warhead"

This compound is a chemical entity designed to specifically bind to the bromodomain of BRD9.[8][9][10][11] It serves as the "warhead" or "targeting ligand" in the construction of a BRD9-targeting PROTAC.[4][12] The hydrochloride salt form generally enhances the solubility and stability of the compound, facilitating its use in experimental settings.

Physicochemical Properties

A clear understanding of the physicochemical properties of the binding moiety is fundamental for its effective use in PROTAC synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C23H26ClN3O7S2 | [9][11][13] |

| Molecular Weight | 556.05 g/mol | [8][11][13] |

| CAS Number | 2448414-41-1 | [11][14] |

| Purity | >98% (typically) | [11] |

| Solubility | Soluble in DMSO | [12] |

| Storage | Store at -20°C or -80°C for long-term stability | [8] |

Mechanism of Action as a PROTAC Component

The primary function of PROTAC BRD9-binding moiety 1 is to selectively engage the BRD9 protein.[8][10] This interaction is the first and essential step in the PROTAC-mediated degradation process. The affinity and selectivity of this moiety for BRD9 over other bromodomain-containing proteins are critical determinants of the resulting PROTAC's efficacy and potential off-target effects. Once incorporated into a PROTAC, this moiety guides the entire bifunctional molecule to BRD9, initiating the cascade of events leading to its ubiquitination and degradation.

Designing and Synthesizing a BRD9 PROTAC: A Conceptual Workflow

The creation of a potent and selective BRD9 PROTAC involves the strategic assembly of the BRD9-binding moiety, a suitable linker, and an E3 ligase ligand. While the precise synthetic routes are often proprietary, the following provides a conceptual workflow.

Key Components

-

BRD9-binding moiety: this compound.

-

Linker: The linker's length, composition, and attachment points are crucial for optimal ternary complex formation (BRD9-PROTAC-E3 ligase) and can significantly impact the degradation efficiency and pharmacokinetic properties of the PROTAC.[15]

-

E3 Ligase Ligand: Ligands for E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL) are commonly used. Pomalidomide and thalidomide are well-established CRBN ligands, while VHL ligands are also widely employed in PROTAC design.[2]

Synthetic Strategy Overview

A common synthetic approach involves a convergent strategy where the BRD9-binding moiety and the E3 ligase ligand are independently functionalized with complementary reactive groups on their respective linkers. These functionalized fragments are then coupled in the final step to yield the complete PROTAC molecule. The choice of coupling chemistry (e.g., amide bond formation, click chemistry) depends on the functional groups incorporated into the linkers.

Visualization of PROTAC Synthesis Workflow

Caption: Conceptual workflow for the synthesis of a BRD9 PROTAC.

In Vitro Evaluation of BRD9 PROTACs

A rigorous in vitro evaluation is essential to characterize the biological activity of a newly synthesized BRD9 PROTAC. This involves a series of biochemical and cellular assays to assess its binding, degradation efficiency, selectivity, and functional consequences.

Biochemical Assays

These assays are performed in a cell-free system to directly measure the molecular interactions of the PROTAC.

4.1.1. Target Engagement and Ternary Complex Formation

-

Objective: To confirm that the PROTAC binds to BRD9 and facilitates the formation of a stable ternary complex with the E3 ligase.

-

Methodology:

-

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure the binding affinity (KD) of the PROTAC to BRD9 and the E3 ligase individually.

-

Ternary Complex Pull-down Assay: An in vitro pull-down assay can be used to demonstrate the formation of the E3 ligase:PROTAC:substrate ternary complex.[16][17]

-

-

Causality: The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation. The stability of this complex often correlates with the potency of the PROTAC.[16]

4.1.2. In Vitro Ubiquitination Assay

-

Objective: To directly measure the PROTAC-induced ubiquitination of BRD9.

-

Methodology:

-

Incubate recombinant BRD9, E1 activating enzyme, E2 conjugating enzyme, the recruited E3 ligase (e.g., CRBN/DDB1 or VHL/ElonginB/ElonginC), ubiquitin, and ATP with varying concentrations of the BRD9 PROTAC.

-

Analyze the reaction mixture by Western blot using an anti-BRD9 antibody to detect the appearance of higher molecular weight polyubiquitinated BRD9 species.[18]

-

-

Causality: This assay provides direct evidence that the PROTAC is functional in mediating the enzymatic activity of the E3 ligase towards BRD9.

Cellular Assays

These assays are performed in relevant cancer cell lines to evaluate the PROTAC's activity in a biological context.

4.2.1. BRD9 Degradation

-

Objective: To quantify the dose- and time-dependent degradation of BRD9 in cells.

-

Methodology:

-

Treat cancer cell lines known to express BRD9 (e.g., AML cell lines like MV4-11, or synovial sarcoma cell lines) with a range of PROTAC concentrations for various time points.

-

Lyse the cells and analyze the protein levels of BRD9 by Western blot or quantitative mass spectrometry (e.g., targeted proteomics).

-

Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[2]

-

-

Causality: This is the primary readout for PROTAC efficacy at the cellular level. A potent PROTAC will exhibit low nanomolar or even picomolar DC50 values.[19]

4.2.2. Selectivity Profiling

-

Objective: To assess the selectivity of the PROTAC for BRD9 over other proteins, particularly other bromodomain family members like BRD4 and BRD7.

-

Methodology:

-

Perform Western blot analysis for BRD4 and BRD7 in cells treated with the BRD9 PROTAC.

-

For a more comprehensive analysis, employ global proteomic techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) mass spectrometry to identify any off-target degradation.

-

-

Causality: High selectivity is crucial for minimizing potential toxicity and side effects. The design of the binding moiety and the linker can influence selectivity.

4.2.3. Functional Assays

-

Objective: To determine the downstream consequences of BRD9 degradation on cancer cell viability and signaling pathways.

-

Methodology:

-

Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTS): Treat cancer cells with the BRD9 PROTAC and measure cell viability over several days to determine the IC50 (concentration at which 50% of cell growth is inhibited).[19]

-

Cell Cycle Analysis: Use flow cytometry to assess the impact of BRD9 degradation on cell cycle progression.

-

Apoptosis Assays: Employ methods like Annexin V staining or caspase activity assays to measure the induction of apoptosis.

-

Gene Expression Analysis (RNA-seq or qPCR): Analyze changes in the expression of BRD9 target genes to confirm the functional consequence of its degradation.

-

-

Causality: These assays link the targeted degradation of BRD9 to a desired anti-cancer phenotype.

Illustrative Data from In Vitro Assays

The following table presents hypothetical yet representative data for a successful BRD9 PROTAC.

| Assay | Parameter | Result |

| BRD9 Degradation | DC50 in MV4-11 cells | 5 nM |

| Dmax in MV4-11 cells | >95% | |

| Selectivity | BRD7 Degradation | Minimal at 1 µM |

| BRD4 Degradation | None detected at 1 µM | |

| Functional Outcome | IC50 in MV4-11 cells | 20 nM |

Visualization of the In Vitro Evaluation Workflow

Caption: Workflow for the in vitro evaluation of a BRD9 PROTAC.

In Vivo Evaluation of BRD9 PROTACs

Promising candidates from in vitro studies must be evaluated in vivo to assess their pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor efficacy properties.[]

Pharmacokinetics (PK)

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.

-

Methodology:

-

Administer the PROTAC to rodents (mice or rats) via relevant routes (e.g., intravenous, oral, intraperitoneal).

-

Collect blood samples at various time points and measure the concentration of the PROTAC using LC-MS/MS.

-

Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.[]

-

-

Causality: A favorable PK profile is essential for achieving and maintaining sufficient drug exposure in the tumor to drive BRD9 degradation and elicit a therapeutic effect. The stability of the PROTAC in vivo is a critical factor.[15]

Pharmacodynamics (PD)

-

Objective: To confirm target engagement and degradation in vivo.

-

Methodology:

-

Administer the PROTAC to tumor-bearing animals.

-

Collect tumor and surrogate tissues at different time points after dosing.

-

Measure BRD9 protein levels in these tissues by Western blot, immunohistochemistry (IHC), or mass spectrometry to assess the extent and duration of degradation.

-

-

Causality: This establishes the relationship between drug exposure (PK) and the biological effect on the target (PD), which is crucial for determining the optimal dosing regimen.

Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of the BRD9 PROTAC in a relevant cancer model.

-

Methodology:

-

Use xenograft models, such as those derived from human synovial sarcoma or AML cell lines, or patient-derived xenograft (PDX) models.[]

-

Once tumors are established, treat animals with the PROTAC or a vehicle control according to a defined dosing schedule.

-

Monitor tumor growth over time and assess animal body weight as a measure of tolerability.

-

At the end of the study, excise tumors for weight measurement and further PD analysis.[]

-

-

Causality: Successful efficacy studies, demonstrating significant tumor growth inhibition, provide the ultimate proof-of-concept for the therapeutic potential of the BRD9 PROTAC.[21]

Visualization of BRD9 Signaling and PROTAC Intervention

Caption: Simplified BRD9 signaling and the mechanism of PROTAC-mediated degradation.

Conclusion and Future Perspectives

This compound is a valuable chemical tool that enables the development of potent and selective degraders of BRD9. The targeted degradation of BRD9 represents a promising therapeutic strategy for a range of cancers that are dependent on its function. The in-depth technical guide provided here outlines a rational and systematic approach to the design, synthesis, and evaluation of BRD9-targeting PROTACs. As our understanding of the intricacies of PROTAC design and the biology of BRD9 continues to evolve, we can anticipate the development of next-generation degraders with improved drug-like properties and enhanced therapeutic potential. The journey from a chemical moiety to a life-saving cancer therapy is complex, but the principles and methodologies detailed in this guide provide a solid foundation for researchers dedicated to this important endeavor.

References

-

BRD9 regulates tumor progression through the miR-140-3P-BRD9 axis and BRD9-STAT5 axis. BRD9 inhibitors and degraders can disrupt the tumor process. ResearchGate. Available from: [Link]

-

PROTACs for BRDs proteins in cancer therapy: a review. Taylor & Francis Online. Available from: [Link]

-

An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. PubMed. Available from: [Link]

-

Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer. Available from: [Link]

-

Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Bromodomain-containing protein 9 activates proliferation and epithelial-mesenchymal transition of colorectal cancer via the estrogen pathway in vivo and in vitro. National Institutes of Health. Available from: [Link]

-

Targeting BRD9 for Cancer Treatment: A New Strategy. PMC - PubMed Central. Available from: [Link]

-

PROTACs for BRDs proteins in cancer therapy: a review. PMC - NIH. Available from: [Link]

-

Abstract B14: A novel role for BRD9 in regulating cellular growth and DNA damage response pathways. Molecular Cancer Research - AACR Journals. Available from: [Link]

-

Targeting BRD9 for Cancer Treatment: A New Strategy. Taylor & Francis Online. Available from: [Link]

-

Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours. National Institutes of Health. Available from: [Link]

-

This compound. Immunomart. Available from: [Link]

-

An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. Available from: [Link]

-

Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. PubMed. Available from: [Link]

-

Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia. ResearchGate. Available from: [Link]

-

In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. PMC. Available from: [Link]

-

BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma. BioWorld. Available from: [Link]

-

Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivo via Bimolecular Fluorescence Complementation. ACS Omega. Available from: [Link]

-

In vivo dosing of PROTAC 6 in rats caused the degradation of RIPK2 and... ResearchGate. Available from: [Link]

-

Design and optimization of BRD9 PROTACs. ResearchGate. Available from: [Link]

-

BRD9-Binding Moiety 1 Hydrochloride. Creative Biolabs. Available from: [Link]

-

PROTAC BRD9-binding moiety 1. Immunomart. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PROTAC BRD9-binding moiety 1 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 12. PROTAC BRD9-binding moiety 1 - Immunomart [immunomart.com]

- 13. BRD9-Binding Moiety 1 Hydrochloride - Creative Biolabs [creative-biolabs.com]

- 14. 2448414-41-1|this compound|BLD Pharm [bldpharm.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 18. lifesensors.com [lifesensors.com]

- 19. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]

An In-depth Technical Guide to PROTAC-mediated Degradation of BRD9

This guide provides a comprehensive technical overview of the core principles and methodologies underlying the development of Proteolysis-Targeting Chimeras (PROTACs) for the targeted degradation of Bromodomain-containing protein 9 (BRD9). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this innovative therapeutic modality.

Introduction: A Paradigm Shift in Targeted Therapy

Traditional small molecule inhibitors function through occupancy-driven pharmacology, requiring sustained high concentrations to block a target's active site.[1] Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift to an event-driven mechanism.[1][2] These heterobifunctional molecules are designed not to inhibit, but to eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[3][4] This approach offers the potential to target proteins previously considered "undruggable" and to overcome resistance mechanisms associated with traditional inhibitors.[2][3]

BRD9, a member of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia (AML).[5][6][7] It functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[5][6][8] The development of BRD9-targeting PROTACs offers a promising strategy to abolish its function completely, rather than merely blocking its bromodomain.[7][9]

The Core Technology: Engineering BRD9 Degradation

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), in this case BRD9; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects the two.[4][10] The simultaneous binding of the PROTAC to both BRD9 and an E3 ligase induces the formation of a ternary complex.[11][12][13] This proximity forces the E3 ligase to ubiquitinate BRD9, marking it for degradation by the 26S proteasome.[4][14]

Figure 1: The catalytic cycle of PROTAC-mediated BRD9 degradation.

Designing Effective BRD9 PROTACs: A Multi-parameter Optimization

The efficacy of a BRD9 PROTAC is not solely dependent on the binding affinity of its individual ligands but is a complex interplay of multiple factors.

1. BRD9 Binder (Warhead): The journey to a potent BRD9 degrader often begins with a selective inhibitor of the BRD9 bromodomain. Several chemical scaffolds have been developed for this purpose.[15][16] The choice of the warhead and its exit vector for linker attachment are critical for maintaining high affinity for BRD9 while allowing for productive ternary complex formation.

2. E3 Ligase Ligand (Anchor): The majority of PROTACs in development, including those targeting BRD9, recruit either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[14][][18][19]

-

Cereblon (CRBN): CRBN-recruiting ligands are often derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide.[14] CRBN is primarily located in the nucleus, which can be advantageous for targeting nuclear proteins like BRD9.[]

-

von Hippel-Lindau (VHL): VHL ligands are typically based on a hydroxyproline scaffold.[] VHL is present in both the cytoplasm and the nucleus.[] The choice between CRBN and VHL can be influenced by the expression levels of these ligases in the target cells and the desired selectivity profile.[][18]

-

Novel E3 Ligases: To expand the therapeutic window and overcome potential resistance, researchers are exploring ligands for other E3 ligases such as DCAF16 and RNF4.[20][21] For instance, Amphista Therapeutics has developed BRD9 degraders that recruit the DCAF16 E3 ligase.[20]

3. The Linker: The linker is not merely a passive tether but plays a crucial role in determining the potency and selectivity of a PROTAC.[10][][23] Its length, composition, and attachment points influence the stability and conformation of the ternary complex.[][23] Linker design has evolved from simple alkyl and PEG chains to more rigid and functionalized structures to optimize physicochemical properties and biological activity.[10]

| Linker Type | Characteristics | Impact on PROTAC Properties |

| Alkyl Chains | Flexible, hydrophobic | Can lead to poor solubility and off-target effects.[10] |

| PEG Linkers | Flexible, hydrophilic | Improves solubility but can increase molecular weight.[10] |

| Rigid/Functionalized | Constrained conformation | Can enhance ternary complex stability and selectivity.[7][10] |

Experimental Validation: A Step-by-Step Workflow

A rigorous and multi-faceted experimental cascade is essential to characterize and validate a novel BRD9 PROTAC.

Figure 2: A generalized workflow for the characterization of BRD9 PROTACs.

Biochemical and Biophysical Characterization

The initial step is to confirm that the PROTAC can physically interact with both BRD9 and the E3 ligase to form a stable ternary complex.

Protocol: Ternary Complex Formation Assays

-

Surface Plasmon Resonance (SPR): This technique provides quantitative data on the binding affinities and kinetics of the PROTAC to both BRD9 and the E3 ligase, as well as the formation and dissociation of the ternary complex.[11][13]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the binary and ternary interactions.[11][13]

-

Fluorescence-based Assays (FRET, FP, AlphaLISA): These are high-throughput methods to assess ternary complex formation in solution.[11][13]

Causality and Self-Validation: By comparing the binding affinities of the individual components with the stability of the ternary complex, one can determine the cooperativity of the system. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a hallmark of an efficient PROTAC.

Cellular Characterization

The next crucial step is to demonstrate that the PROTAC can induce the degradation of BRD9 in a cellular context.

Protocol: Cellular BRD9 Degradation Assays

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a synovial sarcoma or AML cell line) and treat with a dose-response of the BRD9 PROTAC.[24] Include a vehicle control (e.g., DMSO) and negative controls, such as a PROTAC with an inactive E3 ligase ligand or a warhead that does not bind BRD9.

-

Western Blotting: Lyse the cells and perform a Western blot to quantify the levels of BRD9 protein. A successful PROTAC will show a dose-dependent decrease in BRD9 levels.

-

Time-Course Experiment: Treat cells with a fixed concentration of the PROTAC and harvest at different time points to determine the kinetics of BRD9 degradation.

-

Washout Experiment: After treatment, wash out the PROTAC and monitor BRD9 levels to assess the duration of the degradation effect.

Causality and Self-Validation: The inclusion of controls is critical. A proteasome inhibitor (e.g., MG132) should rescue BRD9 from degradation, confirming the involvement of the proteasome. Knockdown of the recruited E3 ligase (e.g., using siRNA or CRISPR) should abrogate the PROTAC's effect, validating the mechanism of action.

Selectivity Profiling

A key advantage of PROTACs is their potential for high selectivity. It is essential to assess the global effects of the PROTAC on the entire proteome.

Protocol: Quantitative Mass Spectrometry-based Proteomics

-

Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that causes significant BRD9 degradation.[24]

-

Sample Preparation: Lyse the cells, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.[3][24]

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[24]

-

Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment conditions to identify any off-target degradation.[3][24]

Causality and Self-Validation: Comparing the proteomic profile of the active PROTAC with that of its inactive epimer or a version with a non-binding warhead helps to distinguish true off-target effects from other cellular responses.[25][26] It is also important to assess selectivity against closely related proteins, such as BRD7.[9][27]

In Vivo Evaluation

The final stage of preclinical evaluation involves assessing the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the BRD9 PROTAC in animal models.

Protocol: In Vivo Efficacy and PK/PD Studies

-

Pharmacokinetic (PK) Analysis: Administer the PROTAC to animals (e.g., mice) and measure its concentration in plasma and tissues over time to determine its bioavailability, half-life, and clearance.[28][29]

-

Pharmacodynamic (PD) Analysis: In a tumor-bearing animal model (e.g., a synovial sarcoma xenograft), administer the PROTAC and measure BRD9 protein levels in the tumor tissue at different time points to establish a dose-response relationship for degradation.[28]

-

Efficacy Studies: Treat tumor-bearing animals with the PROTAC over an extended period and monitor tumor growth inhibition.[28]

Causality and Self-Validation: A strong correlation between the extent and duration of BRD9 degradation in the tumor and the observed anti-tumor efficacy provides compelling evidence of on-target activity.

Clinical Landscape and Future Directions

Several BRD9 degraders have entered clinical trials, including FHD-609 and CFT8634, for the treatment of synovial sarcoma and SMARCB1-deficient tumors.[9][30][31][32] These early clinical studies are providing invaluable data on the safety and efficacy of BRD9 degradation as a therapeutic strategy.[30]

The field of PROTAC technology is continually evolving. Future innovations in BRD9 degrader development may include:

-

Exploring a wider range of E3 ligases to tailor tissue specificity and overcome resistance.[33]

-

Developing orally bioavailable PROTACs with improved drug-like properties.[9][28][29]

-

Utilizing computational and structural biology approaches to rationally design PROTACs with optimized ternary complex formation.[12][14][34][35]

Conclusion

The development of BRD9-targeting PROTACs represents a significant advancement in the field of targeted protein degradation. By leveraging a deep understanding of the underlying biology and employing a rigorous, multi-disciplinary experimental approach, researchers can design and validate novel degraders with the potential to transform the treatment of BRD9-dependent cancers. This guide has outlined the core principles, key design considerations, and a self-validating experimental workflow to empower scientists in this exciting and rapidly advancing area of drug discovery.

References

- Vertex AI Search. (n.d.). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.

- National Institutes of Health. (n.d.). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC.

- ResearchGate. (n.d.). Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia | Request PDF.

- MedPath. (n.d.). Amphista Therapeutics Advances Novel BRD9 Degraders Using Proprietary Targeted Glue Technology.

- BenchChem. (n.d.). Navigating the Selectivity Landscape of PROTACs: A Comparative Guide to IAP-Based Degraders and Alternatives.

- ChemRxiv. (2019, February 11). Cereblon vs VHL: Hijacking E3 Ligases Against Each Other Using PROTACs.

- ResearchGate. (n.d.). Commonly used small molecule CRBN and VHL ligands of E3 ligase for PROTACs design.

- PubMed. (n.d.). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs.

- ResearchGate. (n.d.). Design and optimization of BRD9 PROTACs.

- RCSB PDB. (2019, January 16). 6HM0: Crystal structure of human BRD9 bromodomain in complex with a PROTAC.

- MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.

- Ma'ayan Lab – Computational Systems Biology. (n.d.). BRD9 Gene.

- Royal Society of Chemistry. (n.d.). Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains.

- BenchChem. (n.d.). I-BRD9 off-target effects and how to control for them.

- AACR Journals. (2025, February 17). A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors.

- Patsnap Synapse. (2024, June 21). What are BRD9 inhibitors and how do they work?.

- BOC Sciences. (n.d.). E3 Ligase Ligands for PROTAC.

- Creative Proteomics. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders.

- SpringerLink. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes.

- Foghorn Therapeutics. (2022, October 26). Foghorn Therapeutics Announces New Data Demonstrating BRD9 Degradation in Patient Tumor Biopsies and Discloses New Selective CBP Program.

- ResearchGate. (n.d.). Comparison of different BRD9 PROTACs a Compound structures of the....

- BioWorld. (2024, September 16). BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma.

- PubMed Central. (2024, March 19). Identification and Development of BRD9 Chemical Probes.

- ACS Publications. (n.d.). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor.

- Frontiers. (n.d.). E3 ligase ligand optimization of Clinical PROTACs.

- ResearchGate. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF.

- GeneCards. (n.d.). BRD9 Gene.

- C4 Therapeutics. (2022, November 19). A Phase 1/2 Study of CFT8634, a Novel Bifunctional Degradation Activating Compound (BIDAC™) Degrader Of BRD9, in Synovial Sarcoma and SMARCB1-null Tumors.

- ASH Publications. (2023, November 2). CFT8634, a Clinical Stage BRD9 Bi DAC™ Degrader, Is Active in a Subset of Multiple Myeloma Cell Line Models and Synergistic When Combined with Pomalidomide | Blood.

- Vertex AI Search. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.

- NCBI. (2025, November 19). Gene ResultBRD9 bromodomain containing 9 [ (human)].

- National Institutes of Health. (2021, August 26). Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity.

- MDPI. (n.d.). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation.

- PubMed. (2024, July 11). Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors.

- BioWorld. (2023, December 18). BRD9 degraders show activity in acute myeloid leukemia cells.

- PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.

- PubMed Central. (n.d.). Application of PROTACs in Target Identification and Target Validation.

- PubMed. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes.

- Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.

- ACS Publications. (n.d.). Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence.

- PubMed Central. (n.d.). Proteolysis-targeting chimeras with reduced off-targets.

- PubMed Central. (2022, June 14). PROTACs for BRDs proteins in cancer therapy: a review.

- PubMed Central. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta.

- BenchChem. (n.d.). Technical Support Center: Off-Target Effects of PROTACs.

Sources

- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]

- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene - BRD9 [maayanlab.cloud]

- 6. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Account - GeneCards Suite [auth.lifemapsc.com]

- 9. researchgate.net [researchgate.net]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 18. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. trial.medpath.com [trial.medpath.com]

- 21. mdpi.com [mdpi.com]

- 23. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]

- 29. BRD9 degraders show activity in acute myeloid leukemia cells | BioWorld [bioworld.com]

- 30. aacrjournals.org [aacrjournals.org]

- 31. c4therapeutics.com [c4therapeutics.com]

- 32. ashpublications.org [ashpublications.org]

- 33. researchgate.net [researchgate.net]

- 34. rcsb.org [rcsb.org]

- 35. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: PROTAC BRD9-binding moiety 1 hydrochloride as a Chemical Probe for BRD9

This guide provides an in-depth technical overview of PROTAC BRD9-binding moiety 1 hydrochloride, a chemical probe designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9). It is intended for researchers, scientists, and drug development professionals actively engaged in epigenetics, oncology, and inflammatory disease research. This document delves into the scientific rationale for targeting BRD9, the mechanism of action of this proteolysis-targeting chimera (PROTAC), and detailed, field-proven protocols for its experimental validation.

The Rationale for Targeting BRD9

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more accessible for transcription. BRD9, through its bromodomain, recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark.[1]

Dysregulation of BRD9 function has been implicated in a variety of diseases. In oncology, BRD9 is a critical dependency in several malignancies, including synovial sarcoma, pediatric malignant rhabdoid tumors, and acute myeloid leukemia (AML).[1][3] Its role in maintaining aberrant transcriptional programs that drive tumor cell survival makes it a compelling therapeutic target.[1] Furthermore, BRD9 has been shown to modulate inflammatory responses in macrophages, suggesting its potential as a target for inflammatory diseases.[2] The development of selective chemical probes is therefore essential to further elucidate the biological functions of BRD9 and to validate it as a therapeutic target.[4][5]

This compound: A Tool for Targeted Degradation

This compound is a chemical tool designed to induce the selective degradation of the BRD9 protein.[6][7][8][9][10] It is a heterobifunctional molecule, a cornerstone of PROTAC technology, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a target protein.[11][12][13]

This chemical probe is composed of three key components:

-

A ligand that specifically binds to the BRD9 protein.

-

A ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[][15][16][17]

-

A linker that connects the two ligands.[11]

By simultaneously binding to both BRD9 and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[11][18] This proximity enables the E3 ligase to transfer ubiquitin molecules to the BRD9 protein, marking it for recognition and subsequent degradation by the 26S proteasome.[11][19] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 protein molecules.[11]

Caption: Mechanism of Action for PROTAC-mediated BRD9 Degradation.

Experimental Validation: A Step-by-Step Guide

To ensure the scientific rigor of studies utilizing this compound, a series of validation experiments are imperative. These experiments confirm the targeted degradation of BRD9 and elucidate the mechanism of action.

Confirmation of BRD9 Degradation via Western Blot

Western blotting is a fundamental technique to visualize and quantify the reduction in BRD9 protein levels following treatment with the PROTAC.[11][19]

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[19]

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[19]

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.[19]

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

-

-

Detection and Data Analysis:

-

Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[19]

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD9 band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be determined.

-

Caption: Western Blot workflow for assessing BRD9 degradation.

Verification of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

Co-IP provides direct evidence of the formation of the BRD9-PROTAC-E3 ligase ternary complex, which is the cornerstone of the PROTAC's mechanism of action.[20]

Protocol:

-

Cell Treatment and Lysis:

-

Immunoprecipitation:

-

Washing and Elution:

-

Western Blot Analysis:

-

Analyze the eluted samples by Western blot.

-

Probe the membrane with antibodies against BRD9 and the E3 ligase.

-

A successful Co-IP will show a band for BRD9 in the sample where the E3 ligase was immunoprecipitated from PROTAC-treated cells, but not in the control samples.[20]

-

Caption: Co-Immunoprecipitation workflow for ternary complex verification.

Assessment of Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms the direct binding of the PROTAC to BRD9 within the complex environment of a living cell.[22][23][24][25] The principle is that ligand binding increases the thermal stability of the target protein.[25]

Protocol:

-

Cell Treatment:

-

Treat intact cells with this compound or vehicle control.

-

-

Heat Challenge:

-

Lysis and Separation of Soluble Fraction:

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Analysis of Soluble Protein:

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of soluble BRD9 at each temperature by Western blot or other detection methods like ELISA or mass spectrometry.[24]

-

-

Data Interpretation:

-

Plot the amount of soluble BRD9 as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the control indicates that the PROTAC has bound to and stabilized the BRD9 protein, confirming target engagement.[24]

-

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Data Summary and Best Practices

The following table provides a template for summarizing the key quantitative data for this compound.

| Parameter | Description | Typical Value Range | Cell Line | Reference |

| DC50 | Concentration for 50% degradation | 1-100 nM | e.g., MOLM-13 | [26] |

| Dmax | Maximum degradation achieved | >90% | e.g., EOL-1 | [26] |

| Binding Affinity (Kd) | To BRD9 | Varies | - | - |

| Selectivity | Over other bromodomains (e.g., BRD4) | >100-fold | - | [26] |

Best Practices for Using Chemical Probes: [4][27][28]

-

Use Appropriate Concentrations: Use the lowest concentration of the probe that elicits the desired effect to minimize off-target effects.

-

Include Controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally similar but inactive analog of the PROTAC as a negative control, if available.

-

Orthogonal Approaches: Validate findings using complementary biological approaches such as siRNA or CRISPR-mediated gene knockout of BRD9 to ensure the observed phenotype is on-target.[5]

-

Confirm Target Engagement: As detailed in this guide, always confirm that the PROTAC engages with BRD9 in your experimental system.[5]

Conclusion

This compound is a powerful chemical probe for inducing the selective degradation of BRD9. Its use, coupled with rigorous experimental validation as outlined in this guide, will enable researchers to dissect the complex roles of BRD9 in health and disease. By providing a means to acutely deplete BRD9 protein levels, this tool offers a distinct advantage over traditional inhibitors and genetic methods, paving the way for novel therapeutic strategies targeting this important epigenetic reader.

References

- Vertex AI Search. CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.

- BenchChem. Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation. 2025.

- BenchChem. VHL vs. CRBN: A Comparative Guide to E3 Ligase Recruitment in Targeted Protein Degradation. 2025.

- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. 2016.

- Cayman Chemical. CHOOSING & USING CHEMICAL PROBES.